molecular formula C7H10ClN3O4 B2690595 2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride CAS No. 91846-85-4

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride

Cat. No. B2690595
CAS RN: 91846-85-4
M. Wt: 235.62
InChI Key: IVFJQCVQUNDOMS-UHFFFAOYSA-N
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Description

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3).

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings showcases the compound's role as a starting material in the creation of antimicrobial agents. These derivatives demonstrate significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial therapies (A. Hossan et al., 2012).

Pharmaceutical Intermediates

The compound's utility is further illustrated in the synthesis of pharmaceutical intermediates like 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one. This process involves multiple steps, including alkylation and ring closures, to yield the target product. Such intermediates are crucial for developing novel pharmaceuticals, highlighting the compound's importance in drug discovery (Zhou Liu-yi).

Heterocyclic Chemistry

In heterocyclic chemistry, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines serve as synthons for preparing polycondensed heterocycles. These reactions lead to the development of new mesoionic heterocycles, showcasing the compound's utility in creating complex chemical structures (V. M. Chernyshev et al., 2014).

Anti-inflammatory Applications

Derivatives synthesized from citrazinic acid, closely related to the target compound, have shown promising anti-inflammatory activities. This application is crucial in the search for new anti-inflammatory agents, offering potential alternatives to existing medications (A. Amr et al., 2007).

Polyamides Containing Nucleobases

The synthesis of polyamides containing uracil and adenine represents another innovative application. These materials, incorporating the structure of the target compound, have potential uses in biotechnology and material science, particularly in developing new polymers with specific biological functionalities (M. Hattori and M. Kinoshita, 1979).

properties

IUPAC Name

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4.ClH/c8-4(6(12)13)1-3-2-5(11)10-7(14)9-3;/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFJQCVQUNDOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride

CAS RN

91846-85-4
Record name 2-amino-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)propanoic acid hydrochloride
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